![molecular formula C13H10N4O2 B2584523 2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione CAS No. 59876-69-6](/img/structure/B2584523.png)

2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

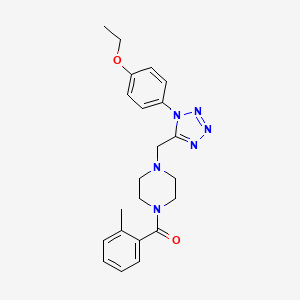

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

1,2,4-Triazoles can be synthesized from various nitrogen sources . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Molecular Structure Analysis

The structure of 1,2,4-triazole is planar and aromatic . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The electrolytic oxidation of 1,2,4-triazole (TA) has been studied, and it was found that the process destabilized 1,2,4-triazole .Physical And Chemical Properties Analysis

1,2,4-Triazole is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

Combinatorial Synthesis and Chemical Properties

A study explored the combinatorial synthesis of various heterocyclic compounds, demonstrating a three-component reaction involving aldehyde, 1H-indazol-6-amine, and 1,3-dicarbonyl compounds, yielding products like cyclopenta[b]pyrazolo[3,4-f]quinoline and others with high yields and regioselectivity. The compounds synthesized exhibit complex chemical behaviors and potential applicability in various scientific research areas (Chen et al., 2013).

Synthesis and Characterisation of Derivatives

In another research, a variety of derivatives including 1,2,4-Triazol-3-yl and others were prepared through reactions with different electrophilic reagents. This study highlights the versatility and potential of these compounds in synthesizing a diverse array of chemical structures, which might be applicable in different scientific domains (Mahmoud et al., 2012).

Novel Compounds and Applications

Synthesis of Novel Dienes and Dienophiles

A research on the behavior of 2-ethynyl-1,3-butadiene as a diene component in Diels-Alder additions showcased the formation of various [2 + 4] cycloadducts. The study provides insights into the reactivity and potential utility of such compounds in constructing more complex molecular architectures, which can be significant in various scientific research fields (Hopf et al., 2006).

Design and Synthesis of Tricycles

Recent efforts in developing novel tricycles based on structures like 4H-benzo[1,4]thiazin-3-one and others were reported. These tricycles incorporate two privileged structures into one skeleton, indicating their potential applicability in creating complex and functional chemical entities for various scientific purposes (Li et al., 2007).

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with various biological targets. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity .

Mode of Action

The interaction of these compounds with their targets often involves the formation of hydrogen bonds, which can lead to changes in the target’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and affect downstream processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the 1,2,4-triazole moiety could potentially enhance the compound’s pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce cell death in cancer cells .

Eigenschaften

IUPAC Name |

3-hydroxy-2-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDAOZPGVBSNB-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\C1=NC=NN1)/C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)